molecular formula C10H14 B1210590 O-Cymene CAS No. 527-84-4

O-Cymene

Cat. No. B1210590
CAS RN: 527-84-4
M. Wt: 134.22 g/mol
InChI Key: WWRCMNKATXZARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Cymene, also known as p-Cymene, is a naturally occurring aromatic monoterpenoid found in various essential oils, including cumin and thyme. It is characterized by its versatile chemical structure, which enables a wide range of chemical reactions and applications, particularly in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of terephthalic acid from biomass, including the selective oxidation of p-cymene derived from biodegradable terpenes like limonene or eucalyptol, represents a sustainable approach to producing bio-polyethylene terephthalate. This process uses a Mn-Fe mixed-oxide heterogeneous catalyst to achieve a 51% yield of biobased terephthalic acid in the presence of O2 (Neațu et al., 2016).

Molecular Structure Analysis

The molecular structure of p-cymene is further explored through its involvement in organometallic complexes. For example, the synthesis and structural characterization of the bis-{Ru(p-cymene)}(2+)-containing anion demonstrates the importance of the organometallic route to well-defined ruthenium(+II)-substituted heteropolytungstates (Laurencin et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving p-cymene highlight its reactivity and the potential for synthesizing complex molecules. For instance, the synthesis of {Ru(p-cymene)}2+ derivatives showcases the fluxional nature of organometallic derivatives of polyoxometalates, highlighting p-cymene's role in facilitating diverse chemical transformations (Laurencin et al., 2007).

Physical Properties Analysis

The study on the oxidation of α-pinene to p-cymene reveals the influence of atmospheric oxidants (OH, O3, and NO3) and the conditions (temperature and humidity) affecting the yield of p-cymene. This research provides insight into the potential atmospheric sources of p-cymene and its physical transformation processes (Gratien et al., 2011).

Chemical Properties Analysis

The nitration of p-cymene with nitrogen dioxide in acetic anhydride demonstrates the chemical properties of p-cymene, specifically its reactivity towards nitration, leading to the production of significant compounds such as 2-nitro-p-cymene and tetranitronitratocyclohexene. This reaction pathway underscores the chemical versatility of p-cymene (Hartshorn et al., 1988).

Scientific Research Applications

O-Cymene is an organic compound classified as an aromatic hydrocarbon . Its structure consists of a benzene ring ortho-substituted with a methyl group and an isopropyl group . It is a flammable colorless liquid which is nearly insoluble in water but soluble in organic solvents .

  • Cleaning Products : O-Cymene is added in small amounts to cleaning products .

  • Food and Beverage Industry : O-Cymene alters how other aromatics smell and taste, leading to its usage in the food and beverage industry as a flavor additive .

  • Antibiotic : P-cymene is one of the main constituents in several essential oils known to have antibiotic properties and actively contributes to the inhibition of a wide range of bacteria and fungi . The low toxicity of p-cymene and its strong antibiotic properties make it an excellent candidate for use in food preservation and as a topical antibiotic .

  • Anti-convulsant : P-cymene has been shown to relax smooth muscles and lower the risk of seizures in mice and guinea pigs . Smooth muscle relaxants treat various illnesses, including high blood pressure, peripheral vascular disease, congestive heart failure, premature labor, and asthma .

  • Agricultural Chemicals : O-Cymene is used in the production of agricultural chemicals .

  • Antioxidants : O-Cymene has antioxidant properties and is used in the production of antioxidants .

  • Cannabis : O-Cymene is found in cannabis and combines with other cannabinoids, terpenes, and flavonoids that also provide potent anti-inflammatory and therapeutic effects . Due to the entourage effect, O-Cymene’s presence can significantly impact the type, length, and intensity of the “high” experienced .

  • Anti-Anxiety Treatment : O-Cymene has shown promise as an anti-anxiety treatment .

  • Potential Cancer Treatment : O-Cymene has shown potential as a cancer treatment .

properties

IUPAC Name

1-methyl-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-8(2)10-7-5-4-6-9(10)3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRCMNKATXZARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052165
Record name 1-Isopropyl-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Hawley] Clear nearly colorless liquid; [MSDSonline], Liquid
Record name o-Cymene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6412
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-Isopropyl-2-methylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

178 °C, 177.00 to 179.00 °C. @ 760.00 mm Hg
Record name O-CYMENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Isopropyl-2-methylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 23.3 mg/L at 25 °C, Miscible with ethanol, ether, acetone, benzene, petroleum ether, carbon tetrachloride, 0.0233 mg/mL at 25 °C
Record name O-CYMENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Isopropyl-2-methylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.8766 g/cu cm at 20 °C
Record name O-CYMENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.5 [mmHg], 1.5 mm Hg at 25 °C
Record name o-Cymene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6412
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name O-CYMENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

o-Cymene

Color/Form

Liquid

CAS RN

527-84-4
Record name o-Cymene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Cymene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-CYMENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-methyl-2-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Isopropyl-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-cymene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-CYMENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T13HF3266
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name O-CYMENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Isopropyl-2-methylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-71.5 °C, MP: also reported as -75.24 °C and -81.53 °C for two unstable solid forms, -71.54 °C
Record name O-CYMENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3427
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Isopropyl-2-methylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Isopropylbenzene could not be selectively alkylated with methanol to form isopropyltoluene. At 200° C. disproportionation of the isopropylbenzene was the predominate reaction. The product was 41% diisopropylbenzene, 24% benzene and 20% isopropyltoluene. Part of the benzene was alkylated as shown by the presence of 6% toluene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Cymene
Reactant of Route 2
Reactant of Route 2
O-Cymene
Reactant of Route 3
Reactant of Route 3
O-Cymene
Reactant of Route 4
O-Cymene
Reactant of Route 5
Reactant of Route 5
O-Cymene
Reactant of Route 6
Reactant of Route 6
O-Cymene

Citations

For This Compound
6,320
Citations
H Pines, DR Strehlau, VN Ipatieff - Journal of the American …, 1950 - ACS Publications
… The m- and o-cymene used in this work were prepared from m- and o-tolylmagnesium bromide by a sequence involving reaction with acetone, dehydration and hydrogenation. …
Number of citations: 20 pubs.acs.org
YX Feng, X Zhang, Y Wang, ZY Chen, XX Lu… - International …, 2021 - Elsevier
… o-Cymene exhibited stronger fumigant and contact toxicity than m-cymene did to both insect species, suggesting that the relative position of methyl and isopropyl on benzene ring would …
Number of citations: 23 www.sciencedirect.com
S Garzoli, M Božović, A Baldisserotto… - Natural product …, 2018 - Taylor & Francis
… o-cymene, α-phellandrene, α-pinene and estragole as the major constituents. The predominance and continued presence of o-cymene … oil particularly rich in o-cymene. With reference …
Number of citations: 51 www.tandfonline.com
DM Roberge, D Buhl, JPM Niederer… - Applied Catalysis A …, 2001 - Elsevier
… Aromatic compounds consist essentially of p-cymene except for some cases where m-cymene and o-cymene appear. It can be concluded that monocyclics are a result of the …
Number of citations: 102 www.sciencedirect.com
HS Elshafie, E Mancini, I Camele, L De Martino… - Industrial Crops and …, 2015 - Elsevier
… The oil of thyme was mainly composed by o-cymene (56.2%), while the main components of the oil of vervain were citral (44.5%) and isobornyl formate (45.4%). The higher …
Number of citations: 150 www.sciencedirect.com
T Kuljanabhagavad, N Sriubolmas… - Journal of Health …, 2010 - thaiscience.info
… The dominance of o-cymene, limonene, and the presence of isobornyl acetate in the profile … derivatives, and the most prominent one was o-cymene (10.35%). The antimicrobial activity …
Number of citations: 35 www.thaiscience.info
R Singh, V Ahluwalia, P Singh, N Kumar… - Natural product …, 2016 - Taylor & Francis
… pandurifolius having α-phellandrene and o-cymene as major component showed … This may be due to synergistic effect between marker compounds (α-phellandrene, o-cymene and β-…
Number of citations: 38 www.tandfonline.com
E Yılmazoğlu, M Akgün - The Journal of Supercritical Fluids, 2018 - Elsevier
… According to [9], [10], p-cymene selectivity was smaller than selectivities of m- and o-cymene when hydroisomerization proceeded on through Pd-on-ZSM-5 but in case of same reaction …
Number of citations: 22 www.sciencedirect.com
WN Setzer - American Journal of Essential Oils and Natural …, 2014 - essencejournal.com
… o-cymene (65.2%), while the bark oil had α-phellandrene (29.1%), (E)-caryophyllene (19.3%), o-cymene (13.1%… simaruba was dominated by o-cymene (65.2%), while the bark oil had α-…
Number of citations: 7 www.essencejournal.com
DR Bukvicki, AK Tyagi, DG Gottardi… - Natural product …, 2013 - journals.sagepub.com
… extract were β-barbatene (25.1%), o-cymene (14.0%), α-barbatene (5.7%), allo-aromadendrene (4.9%) and β-bourbonene, while in the ethanol extract, o-cymene (17.8%), β-barbatene (…
Number of citations: 17 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.